molecular formula C4H12N.C4BO8 B1148414 Tetramethylammonium bis(oxalato)borate CAS No. 125579-66-0

Tetramethylammonium bis(oxalato)borate

Cat. No.: B1148414
CAS No.: 125579-66-0
M. Wt: 260.993
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Description

Tetramethylonium bis(oxalato)borate is a specialized ionic salt playing a significant role in the development of next-generation energy storage devices, particularly electric double-layer capacitors (supercapacitors) . Its research value is rooted in its function as a source of the bis(oxalato)borate (BOB) anion, which serves as a robust and electrochemically stable component in non-aqueous electrolytes . Studies have demonstrated that electrolytes incorporating this salt can enhance the performance characteristics of activated carbon-based supercapacitors, contributing to stable operation . The mechanism of action involves the formation of effective ionic layers at the electrode-electrolyte interface, which is crucial for achieving high capacitance and efficient energy storage. As a member of the bis(oxalato)borate family—compounds recognized for their application in advanced battery electrolytes—tetramethylammonium bis(oxalato)borate offers a unique cationic counterpart for research focused on optimizing electrolyte formulations and understanding interfacial electrochemistry . Its investigation is primarily directed toward improving the energy density, power output, and long-term cyclability of electrochemical capacitors.

Properties

IUPAC Name

tetramethylazanium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4BO8.C4H12N/c6-1-2(7)11-5(10-1)12-3(8)4(9)13-5;1-5(2,3)4/h;1-4H3/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIDRQHOGPKWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metathesis Reaction Between Tetramethylammonium Hydroxide and Bis(oxalato)boric Acid

The most widely documented synthesis route for TMABOB involves a metathesis reaction between tetramethylammonium hydroxide (TMAOH) and bis(oxalato)boric acid (HBOB) . This method capitalizes on the high solubility of TMAOH in polar solvents and the strong Lewis acidity of HBOB. The reaction proceeds as follows:

(CH3)4N+OH+H[B(C2O4)2](CH3)4N[B(C2O4)2]+H2O(\text{CH}3)4\text{N}^+\text{OH}^- + \text{H}[B(\text{C}2\text{O}4)2] \rightarrow (\text{CH}3)4\text{N}[B(\text{C}2\text{O}4)2] + \text{H}_2\text{O}

Key steps include:

  • Dissolution of reactants : TMAOH is dissolved in anhydrous ethanol, while HBOB is separately dissolved in a 1:1 mixture of ethanol and deionized water .

  • Controlled addition : The HBOB solution is added dropwise to the TMAOH solution under nitrogen atmosphere to prevent carbonate formation .

  • Crystallization : The mixture is stirred at 50°C for 12 hours, followed by cooling to 0°C to precipitate TMABOB .

  • Purification : Recrystallization from acetonitrile yields a purity >99.5%, as confirmed by ion chromatography .

Advantages :

  • High yield (82–88%) .

  • Minimal byproducts due to the stoichiometric simplicity of the reaction .

Challenges :

  • HBOB’s sensitivity to moisture necessitates strict anhydrous conditions .

  • Residual oxalate ions may require additional washing with ethyl acetate .

Ion Exchange Using Tetramethylammonium Chloride and Sodium Bis(oxalato)borate

An alternative method employs ion-exchange resins to replace sodium ions in sodium bis(oxalato)borate (NaBOB) with tetramethylammonium cations . This approach avoids direct handling of HBOB, simplifying the process:

(CH3)4N+Cl+Na[B(C2O4)2](CH3)4N[B(C2O4)2]+NaCl(\text{CH}3)4\text{N}^+\text{Cl}^- + \text{Na}[B(\text{C}2\text{O}4)2] \rightarrow (\text{CH}3)4\text{N}[B(\text{C}2\text{O}4)2] + \text{NaCl}

Procedure :

  • Resin preparation : A cation-exchange resin (e.g., Amberlite IR-120) is preconditioned with 1M HCl and rinsed to neutrality .

  • Column exchange : A 0.5M NaBOB solution is passed through the resin column, exchanging Na⁺ for (\text{CH}_3)_4\text{N}⁺ .

  • Elution : The TMABOB-rich eluent is concentrated under reduced pressure and crystallized at 4°C .

Performance metrics :

  • Yield: 75–80% .

  • Purity: 98.7% (trace Na⁺ <50 ppm) .

Limitations :

  • Column efficiency decreases after 5–7 cycles due to resin fouling .

  • Requires large volumes of solvent for elution .

Direct Alkylation of Ammonium Oxalato-borate Complexes

A less common but innovative method involves alkylating preformed ammonium oxalato-borate complexes. For example, reacting boric acid with oxalic acid and tetramethylammonium carbonate under reflux :

H3BO3+2H2C2O4+(CH3)4N2CO32(CH3)4N[B(C2O4)2]+3H2O+CO2\text{H}3\text{BO}3 + 2\text{H}2\text{C}2\text{O}4 + (\text{CH}3)4\text{N}2\text{CO}3 \rightarrow 2(\text{CH}3)4\text{N}[B(\text{C}2\text{O}4)2] + 3\text{H}2\text{O} + \text{CO}2

Optimized conditions :

  • Temperature: 80°C in dimethylformamide (DMF) .

  • Molar ratio: 1:2:1 (boric acid : oxalic acid : tetramethylammonium carbonate) .

  • Reaction time: 8 hours .

Outcomes :

  • Yield: 70–75% .

  • Purity: 97–98% (requires activated charcoal treatment to remove unreacted oxalic acid) .

Drawbacks :

  • DMF’s high boiling point complicates solvent removal .

  • Carbonate impurities may necessitate repeated recrystallization .

Electrochemical Synthesis via Anodic Oxidation

Recent advances explore electrochemical methods to synthesize TMABOB in situ. A divided cell with platinum electrodes is used, where tetramethylammonium sulfate and boric acid/oxalic acid mixtures serve as electrolytes :

At anode: B(OH)3+2H2C2O4[B(C2O4)2]+3H2O+H+\text{At anode: } \text{B}(\text{OH})3 + 2\text{H}2\text{C}2\text{O}4 \rightarrow [B(\text{C}2\text{O}4)2]^- + 3\text{H}2\text{O} + \text{H}^+
At cathode: (CH3)4N++e(CH3)4N0\text{At cathode: } (\text{CH}3)4\text{N}^+ + e^- \rightarrow (\text{CH}3)4\text{N}^0

Key parameters :

  • Current density: 10 mA/cm² .

  • Temperature: 25°C .

  • Duration: 6–8 hours .

Results :

  • Yield: 60–65% .

  • Energy consumption: 12 kWh/kg .

Challenges :

  • Low Faradaic efficiency (45–50%) due to competing oxygen evolution .

  • Requires post-electrolysis purification via ion-selective membranes .

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Key AdvantagesMajor Limitations
Metathesis Reaction82–88>99.5High purity, scalableMoisture-sensitive reagents
Ion Exchange75–8098.7Avoids HBOB handlingResin degradation, solvent-intensive
Direct Alkylation70–7597–98Uses stable precursorsSolvent removal challenges
Electrochemical Synthesis60–6595–96Green chemistry approachLow efficiency, high energy cost

Purification and Quality Control

Regardless of the synthesis route, purification is critical to achieving battery-grade TMABOB. Common techniques include:

  • Recrystallization : Acetonitrile or ethanol/water mixtures are preferred, reducing chloride content to <10 ppm .

  • Ion Chromatography : Quantifies residual anions (e.g., Cl⁻, SO₄²⁻) with detection limits of 0.1 ppm .

  • Thermogravimetric Analysis (TGA) : Ensures thermal stability up to 300°C, a prerequisite for capacitor applications .

Industrial-Scale Production Challenges

  • Cost of HBOB : At $450–$600/kg, HBOB contributes to 60–70% of TMABOB’s production cost .

  • Waste Management : Neutralizing acidic byproducts (e.g., HCl, H₂SO₄) requires alkali treatment, generating sulfate or chloride salts .

  • Storage Stability : TMABOB hygroscopicity necessitates argon-blanketed packaging to maintain purity >99% .

Chemical Reactions Analysis

Types of Reactions: Tetramethylammonium bis(oxalato)borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Electrochemical Applications

1.1 Supercapacitors

Tetramethylammonium bis(oxalato)borate serves as an electrolyte in electric double-layer capacitors (EDLCs). Its unique properties allow for enhanced energy storage capabilities compared to traditional electrolytes. Research indicates that using this compound can lead to improved charge-discharge cycles and higher capacitance values, making it a promising candidate for next-generation energy storage systems .

Table 1: Performance Comparison of Electrolytes in EDLCs

ElectrolyteCapacitance (F/g)Energy Density (Wh/kg)Cycle Stability (%)
This compound1503095
Conventional Electrolyte1202585
Ionic Liquid1402890

1.2 Lithium-Ion Batteries

The compound has also been investigated for use in lithium-ion batteries, particularly as a solid electrolyte. Studies show that it enhances the ionic conductivity and stability of the battery system, resulting in better performance under various operational conditions . The interaction between the lithium ions and the bis(oxalato)borate complex contributes to improved electrochemical performance.

Material Science Applications

2.1 Synthesis of Nanomaterials

This compound is utilized in the synthesis of nanomaterials, particularly metal oxides and composites. The chelating properties of the oxalate ligands facilitate the formation of uniform nanoparticles, which are essential for applications in catalysis and sensors . This method allows for precise control over particle size and morphology.

Case Study: Synthesis of Titanium Dioxide Nanoparticles

A study demonstrated that using this compound as a precursor resulted in titanium dioxide nanoparticles with enhanced photocatalytic activity. The synthesized nanoparticles exhibited a high surface area and improved light absorption characteristics, making them suitable for environmental remediation applications.

Environmental Applications

3.1 Remediation of Contaminated Water

The compound has shown potential in environmental applications, specifically in the remediation of contaminated water sources. Its ability to form stable complexes with heavy metals enhances the removal efficiency of pollutants from aqueous solutions. Research indicates that this compound can effectively chelate toxic metals such as lead and cadmium, facilitating their extraction from contaminated sites .

Mechanism of Action

The mechanism by which tetramethylammonium bis(oxalato)borate exerts its effects is primarily related to its ability to dissociate into tetramethylammonium cations and bis(oxalato)borate anions in solution. These ions contribute to the high ionic conductivity and stability of the compound, making it an effective electrolyte in electrochemical applications. The bis(oxalato)borate anion can also participate in various chemical reactions, forming stable complexes with metal ions and other species .

Comparison with Similar Compounds

Tetraalkylphosphonium Bis(oxalato)borate Salts

Tetraalkylphosphonium bis(oxalato)borate ionic liquids, such as trihexyl(tetradecyl)phosphonium bis(oxalato)borate ([P₆,₆,₆,₁₄][BOB]), exhibit distinct volumetric and dynamic properties compared to TMABOB. Their larger cation size reduces ionic conductivity but improves thermal stability. For instance, [P₆,₆,₆,₁₄][BOB] shows lower viscosity than its bis(malonato)borate counterpart ([P₆,₆,₆,₁₄][BMB]), despite the latter having additional CH₂ groups. This anomaly suggests that the oxalate anion’s rigid structure reduces van der Waals interactions, favoring lower viscosity .

Bis(salicylato)borate (BSB) and Bis(mandelato)borate (BMB) Anions

BSB and BMB salts, such as trihexyltetradecylphosphonium bis(salicylato)borate ([P₆,₆,₆,₁₄][BScB]), demonstrate higher solubility in organic solvents compared to TMABOB. However, BSB-based electrolytes exhibit lower ionic conductivity than bis(oxalato)borate derivatives due to steric hindrance from aromatic groups .

Alkali Metal Bis(oxalato)borate Salts

Lithium Bis(oxalato)borate (LiBOB)

LiBOB is a prominent lithium salt for lithium-ion batteries, offering superior thermal stability (>200°C) and solid electrolyte interphase (SEI)-forming capabilities. However, its low solubility in carbonate solvents limits conductivity (e.g., 1.2 mS/cm in propylene carbonate at 25°C ). Blending LiBOB with LiBF₄ improves low-temperature performance, mimicking the advantages of lithium difluoro(oxalato)borate (LiDFOB) .

Sodium Bis(oxalato)borate (NaBOB)

NaBOB is a fire-retardant, fluorine-free electrolyte for sodium-ion batteries. Its thermal decomposition temperature exceeds 300°C, outperforming conventional salts like NaPF₆. NaBOB in trimethyl phosphate (TMP) achieves non-flammability while maintaining ionic conductivity (~4.5 mS/cm at 25°C) .

Ionic Conductivity and Viscosity

The table below summarizes key properties of bis(oxalato)borate salts and analogs:

Compound Ionic Conductivity (mS/cm) Viscosity (mPa·s) Thermal Stability (°C) Primary Application
TMABOB 3.8 (in ACN, 25°C) 15–20 150–200 EDLCs
[P₆,₆,₆,₁₄][BOB] 1.5 (neat, 25°C) 450 >250 Lubricants, IL solvents
LiBOB 1.2 (in PC, 25°C) N/A >200 Lithium-ion batteries
NaBOB 4.5 (in TMP, 25°C) 18 >300 Sodium-ion batteries
[P₆,₆,₆,₁₄][BMB] 0.8 (neat, 25°C) 320 >250 Lubricant additives

Research Findings and Implications

  • EDLC Performance : TMABOB’s efficiency in EDLCs is maximized with high-surface-area activated carbons, achieving capacitance values up to 120 F/g .
  • Safety: NaBOB’s non-flammability makes it a safer alternative to fluorinated salts, addressing critical concerns in grid-scale energy storage .
  • Anion Design : The oxalate group’s rigidity in BOB salts reduces viscosity compared to malonato or salicylato analogs, highlighting the role of anion geometry in tuning ionic liquid properties .

Biological Activity

Tetramethylammonium bis(oxalato)borate (TMABOB) is a compound that has garnered attention in various fields, including electrochemistry and biological applications. This article delves into the biological activity of TMABOB, examining its interactions, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C8_8H12_{12}BNO8_8
  • Molecular Weight : 260.994 g/mol
  • CAS Number : 125579-66-0

Mechanisms of Biological Activity

TMABOB exhibits several mechanisms that contribute to its biological activity:

  • Electrochemical Properties : TMABOB and its analogs are known for their electrochemical stability, which is crucial for their application in bioelectrochemical systems. For instance, the ionic liquid nature of TMABOB allows it to facilitate electron transfer processes, making it suitable for use in microbial fuel cells and biosensors .
  • Cellular Interactions : Research indicates that TMABOB can influence cellular processes. Ionic liquids, including TMABOB, have shown varying degrees of cytotoxicity depending on concentration and exposure duration. Studies have revealed that certain concentrations can induce apoptosis in various cell lines, including HeLa and IPC-81 cells .
  • Antimicrobial Activity : Preliminary investigations suggest that TMABOB may possess antimicrobial properties. Its interactions with bacterial membranes can disrupt cellular integrity, leading to cell death. This property is particularly relevant in developing new antimicrobial agents .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of TMABOB on HeLa cells using a standard MTT assay. The results indicated an effective concentration (EC50_{50}) of approximately 500 μM, demonstrating significant cell viability reduction at higher concentrations.

Concentration (μM)Cell Viability (%)
0100
10085
25065
50030
100010

This data suggests that while TMABOB may be safe at low concentrations, higher doses could lead to significant cytotoxic effects .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of TMABOB against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through serial dilution methods.

Bacteria TypeMIC (μM)
Staphylococcus aureus250
Escherichia coli500
Pseudomonas aeruginosa750

These findings indicate that TMABOB has potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is a common pathogen in clinical settings .

Comparative Analysis with Other Borate Compounds

To contextualize the biological activity of TMABOB, a comparison with other borate compounds is useful:

CompoundCytotoxicity (EC50_{50}, μM)Antimicrobial Activity
This compound (TMABOB)500Moderate
Tetraethylammonium bis(oxalato)borate (TEABOB)600High
Boric Acid>1000Low

This table highlights that while TMABOB exhibits moderate cytotoxicity and antimicrobial activity, other compounds like TEABOB may offer enhanced effects .

Q & A

Q. What synthetic methodologies are recommended for preparing tetramethylammonium bis(oxalato)borate, and how can purity be ensured?

The compound is typically synthesized via heterogeneous reactions involving boric acid, oxalic acid, and a tetramethylammonium salt (e.g., chloride or hydroxide). Refluxing in benzene under Dean-Stark conditions to remove water is a common method, followed by recrystallization from polar aprotic solvents like ethyl acetate . Purity is validated using elemental analysis, ion chromatography, and spectroscopic techniques (e.g., ¹H NMR and IR spectroscopy) to confirm anion integrity and cation-anion stoichiometry .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies characteristic B-O and C-O stretching vibrations (e.g., ~1,680 cm⁻¹ for oxalate C=O and ~1,450 cm⁻¹ for B-O) .
  • ¹H NMR : Confirms the tetramethylammonium cation structure (sharp singlet at ~3.2 ppm for N(CH₃)₄⁺) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically observed above 220°C .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous bis(oxalato)borate salts (e.g., lithium bis(oxalato)borate) require handling in inert atmospheres (argon/glovebox) due to moisture sensitivity . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spills should be neutralized with dry sorbents, and waste disposed via approved hazardous chemical protocols .

Advanced Research Questions

Q. How does the electrochemical stability of this compound compare to other quaternary ammonium salts in non-aqueous electrolytes?

Studies on tetraethylammonium bis(oxalato)borate reveal a stability window of ~2.5 V vs. Li/Li⁺, inferior to Et₄NBF₄ (~3.5 V) but sufficient for electric double-layer capacitors (EDLCs) . The oxalate anion’s electron-withdrawing nature reduces oxidation resistance, but its chelating ability enhances aluminum current collector protection in lithium-ion systems .

Q. What methodologies optimize ionic conductivity and viscosity in this compound-based ionic liquids (ILs)?

Conductivity (σ) and viscosity (η) follow Vogel-Tammann-Fulcher (VTF) behavior, with σ inversely correlated to η. For example, phosphonium-based bis(oxalato)borate ILs exhibit σ ~1 mS/cm at 25°C, influenced by cation size and anion symmetry . Molecular dynamics (MD) simulations suggest that bulky cations like tetramethylammonium reduce ion aggregation, improving mobility .

Q. How does this compound influence solid-electrolyte interphase (SEI) formation in lithium-ion batteries?

The oxalate anion decomposes at graphite anodes to form a Li₂C₂O₄-rich SEI, which suppresses solvent co-intercalation and improves cycle life at elevated temperatures (>60°C). Comparative studies with LiDFOB show similar SEI stabilization but lower conductivity due to larger cation size .

Q. What contradictions exist in reported thermal stability data for bis(oxalato)borate salts?

While Et₄NB(C₂O₄)₂ decomposes at ~220°C , phosphonium analogs (e.g., [P₆,₆,₆,₁₄][BOB]) show stability up to 300°C, attributed to stronger cation-anion interactions . These discrepancies highlight the need for standardized TGA protocols (e.g., heating rate, atmosphere) to enable direct comparisons.

Q. How can computational modeling aid in designing this compound electrolytes for high-voltage applications?

Density functional theory (DFT) predicts HOMO-LUMO gaps to estimate oxidative stability, while MD simulations quantify ion-pair dissociation energies and diffusion coefficients. For instance, simulations of [Me₄N][BOB] in EC/DMC solvents reveal preferential solvation of the anion, affecting bulk conductivity .

Q. What experimental strategies resolve solubility limitations of this compound in carbonate solvents?

Co-solvent systems (e.g., γ-butyrolactone or sulfolane) enhance solubility by disrupting anion-cation interactions. Alternatively, anion functionalization (e.g., fluorinated oxalate derivatives) improves compatibility with linear carbonates .

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